3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, a bicyclic heterocyclic system known for its pharmacological versatility. Key structural elements include:
- 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl) chain: Incorporates a piperazine moiety linked via an oxoethyl group. The 2-fluorophenyl substitution on piperazine may improve selectivity for neurotransmitter receptors (e.g., adrenergic or serotonin receptors) .
Thieno[3,2-d]pyrimidine derivatives are widely studied for their antiviral, antitumor, and antimicrobial activities, with structural modifications dictating target specificity .
Properties
Molecular Formula |
C25H22F2N4O3S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-7-5-17(6-8-18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-4-2-1-3-19(20)27/h1-9,14H,10-13,15-16H2 |
InChI Key |
ZVEYBKVBPDNLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Origin of Product |
United States |
Biological Activity
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,2-d]pyrimidine core and fluorinated aromatic substituents, suggest various biological activities, particularly in the context of neurological disorders and receptor modulation.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 496.5 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity. The thieno[3,2-d]pyrimidine core is known for its biological activity and ability to undergo nucleophilic substitution reactions due to electron-withdrawing groups like fluorine.
Preliminary studies indicate that 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may modulate neurotransmitter systems and other critical cellular functions. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmission.
- Receptor Modulation : It likely interacts with receptors associated with pain pathways and neurological functions.
Biological Activity Data
The following table summarizes the biological activities observed in various studies related to this compound:
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Pyrano[2,3-d]pyrimidine Derivatives : A study synthesized derivatives that demonstrated significant inhibitory activity against PARP-1, a target for cancer therapy. The findings suggest that similar structural motifs could yield compounds with potent biological effects ( ).
- Thieno[2,3-d]pyrimidine Derivatives : Research on these derivatives has revealed their potential as selective inhibitors for various biological targets, underscoring the relevance of the thieno-pyrimidine core ( ).
Interaction Studies
Further research is required to characterize the interactions quantitatively and qualitatively:
- Binding Affinity Assays : To determine how well the compound binds to its biological targets.
- Functional Studies : In cellular models to assess the impact on cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine/Oxadiazole Moieties
- 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (): Structural difference: Replaces the piperazine-oxoethyl group with a 2-chlorophenyl-substituted oxadiazole. Impact: Oxadiazoles improve metabolic stability, while chlorine’s electron-withdrawing effects may alter receptor affinity compared to fluorine .
Antitumor Thieno[3,2-d]pyrimidines
- 6-Phenyl-thieno[3,2-d]pyrimidine derivatives (): Substituents: 3-Methyl and 6-phenyl groups enhance cytotoxicity. Activity: Demonstrated antitumor effects in vitro, likely due to intercalation or kinase inhibition . Comparison: The target compound’s fluorinated piperazine may offer better CNS penetration but reduced direct antitumor efficacy compared to phenyl-substituted analogues.
Antimicrobial Spiro Derivatives
- Spiro[cyclohexane-thieno[3,2-d]pyrimidine] derivatives (): Structure: Spiro systems increase structural rigidity. Activity: Moderate antimicrobial activity against Staphylococcus aureus . Comparison: The target compound lacks spiro motifs, suggesting divergent mechanisms (e.g., receptor modulation vs. enzyme inhibition).
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives
Table 2: Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
